Cas no 641-85-0 (Pregnane, (5a)-)

Pregnane, (5a)- structure
Pregnane, (5a)- structure
Product name:Pregnane, (5a)-
CAS No:641-85-0
MF:C21H36
MW:288.510546684265
CID:512929
PubChem ID:6857463

Pregnane, (5a)- Chemical and Physical Properties

Names and Identifiers

    • Pregnane, (5a)-
    • 5α(H)-Pregnane
    • 5-α-PREGNANE
    • 5Α-PREGNANE
    • 5ALPHA-PREGNAN
    • 5alpha-pregnane
    • 5α(H)-Pregnane100µg
    • ALLOPREGNANE

Computed Properties

  • Exact Mass: 288.28200
  • Monoisotopic Mass: 288.281701148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.9415 (estimate)
  • Melting Point: 84-85°
  • Boiling Point: 365.73°C (rough estimate)
  • Refractive Index: 1.7640 (estimate)
  • PSA: 0.00000
  • LogP: 6.44540
  • Specific Rotation: D19 +18.4° (c = 1.69 in chloroform)

Pregnane, (5a)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

Pregnane, (5a)- Related Literature

  • 1. Aminosteroids. Part 5. Synthesis of the four isomeric 3,11-diamino-5α-pregnanes
    Alexander C. Campbell,Maurice S. Maidment,John H. Pick,Gilbert F. Woods J. Chem. Soc. Perkin Trans. 1 1979 1936
  • 2. 1345. Compounds related to the steroid hormones. Part XV. Proton magnetic resonance spectra of 11-oxo-steroids
    G. F. H. Green,J. E. Page,Susan E. Staniforth J. Chem. Soc. 1965 7328
  • 3. 807. The preparation of 9α-fluoro-analogues of cortisol acetate and prednisolone acetate from 11 : 20-diketones of the 5α-series
    J. Elks,G. H. Phillipps,W. F. Wall J. Chem. Soc. 1958 4001
  • 4. 838. Studies in the synthesis of cortisone. Part XVIII. The preparation of cortisone esters from 4 : 5α-dihydrocortisone
    R. M. Evans,J. C. Hamlet,J. S. Hunt,P. G. Jones,A. G. Long,J. F. Oughton,L. Stephenson,T. Walker,B. M. Wilson J. Chem. Soc. 1956 4356
  • 5. Microbiological hydroxylation. Part XXII. Hydroxylation of 3,20-, 7,20-, and 11,20-dioxygenated 5α-pregnanes
    Ewart R. H. Jones,G. Denis Meakins,John O. Miners,Robert N. Mirrington,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1976 1842

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